molecular formula C24H34N4O4S B10863910 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide

4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide

Cat. No.: B10863910
M. Wt: 474.6 g/mol
InChI Key: IWTUUDDYTPGFHL-UHFFFAOYSA-N
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Description

4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a carbothioamide group, and a dimethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate through the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions.

    Cyclohexylidene Formation: The intermediate is then reacted with cyclohexanone to form the cyclohexylidene derivative.

    Piperazine Introduction: The cyclohexylidene derivative is further reacted with N-ethylpiperazine under specific conditions to introduce the piperazine ring.

    Carbothioamide Formation: Finally, the compound is treated with thiocarbamide to form the carbothioamide group, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the cyclohexylidene group, converting it to a cyclohexane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound’s interactions with enzymes and receptors are of interest. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The dimethoxyphenyl moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the carbothioamide group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but lacks the complex structure of the target compound.

    N-ethylpiperazine derivatives: Similar in having the piperazine ring but differ in other structural aspects.

    Cyclohexylidene derivatives: Share the cyclohexylidene group but differ in the attached functional groups.

Uniqueness

The uniqueness of 4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C24H34N4O4S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[2-[[4-(3,4-dimethoxyphenyl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]-N-ethylpiperazine-1-carbothioamide

InChI

InChI=1S/C24H34N4O4S/c1-4-26-24(33)28-11-9-27(10-12-28)8-7-25-16-19-20(29)13-18(14-21(19)30)17-5-6-22(31-2)23(15-17)32-3/h5-6,15-16,18,29H,4,7-14H2,1-3H3,(H,26,33)

InChI Key

IWTUUDDYTPGFHL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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